2-Ethylhexanal

Description

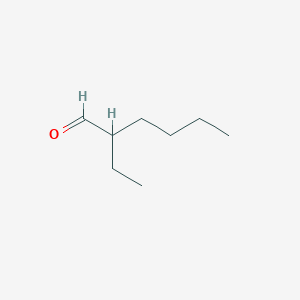

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYNIFWIKSEESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O, Array | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025291 | |

| Record name | 2-Ethylhexaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexaldehyde is a white liquid with a mild odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

326.1 °F at 760 mmHg (NTP, 1992), 163 °C | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °F (NTP, 1992), 46 °C, 112 °F (44 °C) (Closed cup), 46 °C c.c., 52 °C o.c. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with most organic solvents, Slightly soluble in carbon tetrachloride; soluble in ethanol and ether, In water, less than 0.5 g/100g at 25 °C, In water, 400 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.07 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.82 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8540 g/cu cm at 20 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.85 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (Air = 1) at 20 °C, Relative vapor density (air = 1): 4.5 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.8 mmHg at 68 °F (NTP, 1992), 1.8 [mmHg], Vapor pressure = 1.8 mm Hg at 20 °C, 2.0 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless high-boiling liquid | |

CAS No. |

123-05-7 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEN8S34O6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -100 °C, -85 °C | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Ethylhexanal chemical properties and structure

An In-depth Technical Guide to 2-Ethylhexanal: Chemical Properties and Structure

Introduction

This compound is an organic compound that serves as a significant intermediate in the chemical industry.[1] With the chemical formula C8H16O, this colorless liquid is primarily used in the synthesis of 2-ethylhexanoic acid and 2-ethylhexanol, which are precursors to plasticizers and other commercially important chemicals.[1] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a chiral, saturated fatty aldehyde.[1][2] It is structurally defined as a heptane (B126788) molecule where a hydrogen at the 3-position is substituted by a formyl group.[2] While it exists as a racemic mixture in most applications, its specific enantiomers, such as (2R)-2-ethylhexanal, are also recognized.[1][3]

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 2-Ethylcaproaldehyde, 2-Ethylhexaldehyde, 3-Formylheptane[2][4] |

| CAS Number | 123-05-7[1][4] |

| Molecular Formula | C8H16O[1][2][4] |

| SMILES | CCCCC(CC)C=O[1][2][5] |

| InChI Key | LGYNIFWIKSEESD-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild odor.[2][6][7] It is slightly soluble in water but miscible with most organic solvents.[6][7]

| Property | Value |

| Molecular Weight | 128.21 g/mol [1][2][3] |

| Appearance | Colorless liquid[1][2][7] |

| Density | 0.820 - 0.822 g/cm³ at 25 °C[1][5][7] |

| Melting Point | < -60 °C[1] |

| Boiling Point | 163 °C[1] |

| Flash Point | 44 °C (closed cup)[5] |

| Refractive Index (n20/D) | 1.415 - 1.416[1][5][7] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through a two-step process starting from n-butyraldehyde.[1] A more direct, single-step synthesis has also been developed.

-

Aldol (B89426) Condensation: Two molecules of n-butyraldehyde undergo an aldol condensation reaction to form the intermediate, 2-ethyl-2-hexenal (B1232207).[1][8]

-

Selective Hydrogenation: The carbon-carbon double bond of 2-ethyl-2-hexenal is then selectively hydrogenated to yield this compound.[1][9]

Recent advancements have focused on integrating the aldol condensation and selective hydrogenation steps over a bifunctional catalyst, such as palladium on a titania support, allowing for the direct synthesis of this compound from n-butyraldehyde in a single reactor.[10][11]

Key Reactions

This compound, as an aldehyde, undergoes typical reactions such as oxidation and reduction. These reactions are crucial for producing its commercially valuable derivatives.

-

Oxidation to 2-Ethylhexanoic Acid: this compound is readily oxidized to form 2-ethylhexanoic acid.[12] This can be achieved using various oxidizing agents, with recent methods employing N-hydroxyphthalimide (NHPI) as a catalyst with oxygen for an efficient and green synthesis.[12][13]

-

Reduction to 2-Ethylhexanol: The hydrogenation of this compound reduces the aldehyde group to a primary alcohol, yielding 2-ethylhexanol.[1] This process typically follows the hydrogenation of 2-ethyl-2-hexenal, where the carbonyl group is reduced after the double bond.[14]

Experimental Protocols

Synthesis: Two-Step Oxidation of 2-Ethylhexanol

This laboratory-scale synthesis involves the oxidation of the corresponding alcohol, which offers milder reaction conditions compared to industrial processes.[15]

Objective: To synthesize this compound by oxidizing 2-ethylhexanol.

Materials:

-

2-Ethylhexanol

-

Anhydrous dichloromethane (B109758) (DCM)

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (Nitrogen or Argon)

Procedure (Swern Oxidation):

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, all under an inert nitrogen atmosphere.

-

Oxidant Preparation: Cool the flask to -78 °C (a dry ice/acetone bath). Add anhydrous DCM, followed by the slow, dropwise addition of oxalyl chloride.

-

Alcohol Addition: A solution of 2-ethylhexanol in DCM is added dropwise to the activated DMSO solution, maintaining the temperature below -60 °C.

-

Quenching: After the addition is complete, the reaction is stirred for a specified time before triethylamine (TEA) is added to quench the reaction.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation.[15]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and powerful technique for the identification and quantification of volatile compounds like this compound.[16]

Objective: To identify and quantify this compound in a sample mixture.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

A suitable capillary column (e.g., DB-WAXetr).[13]

Procedure:

-

Sample Preparation: Accurately weigh a sample of the reaction mixture. Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.[16]

-

GC Conditions:

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which is determined by running a pure standard under the same conditions.

-

If using MS, confirm the peak's identity by comparing its mass spectrum with a reference library spectrum.[16]

-

Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from standards of known concentrations.

-

Safety and Handling

This compound is a flammable liquid and may cause skin and respiratory tract irritation.[5][6] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] It can react with strong oxidizing agents and may form peroxides upon contact with air.[6] Proper storage in a cool, dry place away from ignition sources is essential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-ethylhexanal | C8H16O | CID 1712033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexanal, 2-ethyl- [webbook.nist.gov]

- 5. This compound 96 123-05-7 [sigmaaldrich.com]

- 6. Gas detectors and respiratory protection equipments C8H16O (this compound), CAS number 123-05-7 [en.gazfinder.com]

- 7. This compound | 123-05-7 [chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. CN101759533A - New method for synthesizing this compound - Google Patents [patents.google.com]

- 10. Direct synthesis of this compound via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. WO2017132192A1 - Single-step conversion of n-butyraldehyde to this compound - Google Patents [patents.google.com]

- 12. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of this compound with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of this compound with Oxygen | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylhexanal from n-Butyraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexanal from n-butyraldehyde, a critical process in the production of various industrial chemicals. The document details the core chemical transformations, catalytic systems, and experimental methodologies, presenting quantitative data in accessible formats and illustrating key pathways and workflows with diagrams.

Introduction

This compound is a key intermediate in the chemical industry, primarily serving as a precursor to the production of 2-ethylhexanol and 2-ethylhexanoic acid, which are essential components in the manufacturing of plasticizers, lubricants, and coatings. The synthesis of this compound from n-butyraldehyde is a classic example of carbon-carbon bond formation and selective hydrogenation, typically achieved through two main routes: a traditional two-step process and a more modern, single-step catalytic conversion. This guide will explore both methodologies, with a focus on the underlying chemistry, experimental protocols, and catalyst performance.

Reaction Pathways

The conversion of n-butyraldehyde to this compound involves an initial aldol (B89426) condensation followed by dehydration and subsequent selective hydrogenation.

Two-Step Synthesis

The traditional route involves two distinct chemical transformations:

-

Aldol Condensation and Dehydration: Two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation to form 2-ethyl-3-hydroxyhexanal. This intermediate readily dehydrates to yield 2-ethyl-2-hexenal (B1232207).

-

Selective Hydrogenation: The carbon-carbon double bond in 2-ethyl-2-hexenal is selectively hydrogenated to produce this compound. It is crucial to avoid the over-hydrogenation of the aldehyde group to an alcohol.

Single-Step Synthesis

Advances in catalysis have led to the development of a single-step process where n-butyraldehyde is directly converted to this compound over a bifunctional catalyst. This integrated approach combines the aldol condensation, dehydration, and selective hydrogenation reactions in a single reactor, offering potential advantages in terms of process efficiency and cost.

Quantitative Data on Catalytic Performance

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key performance data from the literature.

Single-Step Synthesis of this compound

| Catalyst | Reactor Type | Temperature (°C) | Pressure (MPa) | n-Butyraldehyde Conversion (%) | This compound Selectivity (%) | Reference |

| 0.5 wt% Pd/TiO₂ | Autoclave | - | - | 95.4 | 99.9 | [1] |

| 0.5 wt% Pd/TiO₂ | Fixed-bed | 190 | 3.2 | 91.2 | 89.8 | [1] |

Two-Step Synthesis: Aldol Condensation of n-Butyraldehyde

| Catalyst | Temperature (°C) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Selectivity (%) | Reference |

| Anion-exchange resin | 40-80 | - | - | [2] |

Two-Step Synthesis: Selective Hydrogenation of 2-Ethyl-2-hexenal

| Catalyst | Temperature (°C) | Pressure (MPa) | 2-Ethyl-2-hexenal Conversion (%) | This compound Selectivity (%) | Reference |

| QSH-01 Catalyst | 130-150 | 1.5-2.0 | ≥ 99.0 | ≥ 98.0 | |

| Ni/Al₂O₃ (7.3% wt Ni) | - | - | - | Highest among tested Ni contents |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, focusing on the single-step process using a Pd/TiO₂ catalyst, which represents a modern and efficient approach.

Catalyst Preparation: 0.5 wt% Pd/TiO₂ by Excessive Impregnation

This protocol is based on the "excessive impregnation method" mentioned in the literature[1].

Materials:

-

Titanium dioxide (TiO₂) support

-

Palladium chloride (PdCl₂) or other suitable palladium salt

-

Deionized water

-

Drying oven

-

Calcination furnace

-

Reduction furnace with hydrogen gas supply

Procedure:

-

Dissolution of Palladium Precursor: Prepare an aqueous solution of the palladium salt with a concentration calculated to achieve the desired 0.5 wt% loading on the TiO₂ support.

-

Impregnation: Add the TiO₂ support to the palladium salt solution. The volume of the solution should be sufficient to completely immerse the support material. Stir the slurry for several hours at room temperature to ensure uniform impregnation.

-

Drying: Remove the excess solvent by filtration or evaporation. Dry the impregnated support in an oven at 100-120 °C overnight to remove water.

-

Calcination: Calcine the dried material in a furnace in air at a specified temperature (e.g., 400-500 °C) for several hours. This step converts the palladium salt to palladium oxide.

-

Reduction: Place the calcined catalyst in a tube furnace. Heat the catalyst to a reduction temperature (e.g., 400 °C) under a flow of hydrogen gas for several hours to reduce the palladium oxide to metallic palladium nanoparticles.

-

Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen) to prevent re-oxidation. Store the catalyst in a desiccator.

Single-Step Synthesis of this compound in a Fixed-Bed Reactor

This procedure is adapted from the continuous flow process described in the literature[1].

Equipment:

-

High-pressure fixed-bed reactor system

-

High-performance liquid pump for n-butyraldehyde feed

-

Mass flow controller for hydrogen gas

-

Temperature controller and furnace for the reactor

-

Back-pressure regulator

-

Gas-liquid separator

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Loading: Pack a fixed-bed reactor with a known amount of the prepared Pd/TiO₂ catalyst.

-

System Purge: Purge the entire reactor system with an inert gas (e.g., nitrogen) to remove air.

-

Catalyst Activation (in-situ): If required, activate the catalyst in-situ by heating it under a hydrogen flow at a specific temperature for a set period.

-

Reaction Start-up:

-

Steady-State Operation: Maintain the reaction conditions (temperature, pressure, flow rates) and allow the reaction to reach a steady state.

-

Product Collection and Analysis:

-

Cool the reactor effluent and separate the gas and liquid phases in a gas-liquid separator.

-

Collect liquid samples periodically.

-

Analyze the liquid samples using a gas chromatograph (GC) to determine the conversion of n-butyraldehyde and the selectivity to this compound and other byproducts. The GC should be calibrated with authentic standards.

-

-

Shutdown: After the experiment, stop the n-butyraldehyde feed and cool down the reactor under a hydrogen or inert gas flow.

Catalyst Characterization

To understand the structure-activity relationship of the catalyst, a thorough characterization is essential. Key techniques include:

-

X-ray Diffraction (XRD): To determine the crystalline structure of the TiO₂ support and the palladium particles.

-

Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the palladium nanoparticles on the support.

-

Temperature-Programmed Reduction (TPR): To investigate the reducibility of the palladium oxide species.

-

Chemisorption (e.g., CO Pulse Chemisorption): To measure the active metal surface area and dispersion.

-

Temperature-Programmed Desorption (TPD) of CO₂ or NH₃: To characterize the basic or acidic properties of the catalyst surface, which are important for the aldol condensation step.

Potential Byproducts

The primary byproduct in the synthesis of this compound is 2-ethylhexanol, formed by the over-hydrogenation of the aldehyde. Other potential byproducts, especially in the single-step process, can include n-butanol (from the hydrogenation of the n-butyraldehyde reactant) and esters like n-butyl butyrate (B1204436) and 2-ethylhexyl butyrate, which may form through Tishchenko-type reactions or esterification if carboxylic acids are present from aldehyde oxidation.

Conclusion

The synthesis of this compound from n-butyraldehyde is a well-established industrial process that has seen significant advancements through the development of bifunctional catalysts for a single-step conversion. The use of supported palladium catalysts, particularly on titania, has demonstrated high conversion and selectivity. For researchers and professionals in drug development, where related aldehyde and ketone transformations are common, understanding the principles of aldol condensation and selective hydrogenation, as well as the methodologies for catalyst preparation and reaction engineering, provides a valuable knowledge base for the synthesis of complex molecules. Careful control of reaction conditions and catalyst properties is paramount to achieving high yields of the desired product while minimizing byproduct formation.

References

A Technical Guide to the Aldol Condensation Mechanism for the Synthesis of 2-Ethylhexanal Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aldol (B89426) condensation mechanism for the synthesis of 2-ethyl-2-hexenal (B1232207), the direct precursor to 2-ethylhexanal. The content is tailored for researchers, scientists, and professionals in chemical and pharmaceutical development who require a deep understanding of this fundamental carbon-carbon bond-forming reaction. This guide details the reaction mechanisms, presents quantitative data from various catalytic systems, and provides illustrative experimental protocols.

Introduction

This compound is a significant industrial chemical primarily used as a precursor for the production of 2-ethylhexanol and 2-ethylhexanoic acid, which are essential components in the manufacturing of plasticizers, lubricants, and coatings.[1][2] The synthesis of this compound is predominantly achieved through the self-condensation of n-butyraldehyde to form 2-ethyl-2-hexenal, which is subsequently hydrogenated.[1][3] This initial aldol condensation step is a critical process, typically catalyzed by a base, although acid-catalyzed routes are also mechanistically plausible. Understanding the nuances of this reaction is paramount for process optimization, yield maximization, and catalyst development.

Reaction Mechanisms

The aldol condensation of n-butyraldehyde to 2-ethyl-2-hexenal proceeds in three main stages: enolate formation, nucleophilic attack (aldol addition), and dehydration. This process can be catalyzed by either a base or an acid.

Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism is the most common industrial route.[4] It involves the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks a second molecule of the aldehyde.

-

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), removes an acidic α-hydrogen from a molecule of n-butyraldehyde, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second n-butyraldehyde molecule. This results in the formation of a β-hydroxy aldehyde intermediate, also known as the aldol addition product.

-

Dehydration: The aldol addition product is then dehydrated, usually upon heating, to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. This step is driven by the formation of a stable conjugated system.

Caption: Base-catalyzed aldol condensation mechanism for 2-ethyl-2-hexenal.

Acid-Catalyzed Aldol Condensation

While less common industrially for this specific transformation, the acid-catalyzed mechanism provides an alternative pathway.[5][6]

-

Enol Formation: The carbonyl oxygen of n-butyraldehyde is protonated by an acid catalyst, making the α-hydrogens more acidic. A weak base (e.g., water) then removes an α-hydrogen to form a neutral enol intermediate.

-

Nucleophilic Attack: The enol, acting as the nucleophile, attacks the protonated carbonyl carbon of a second n-butyraldehyde molecule.

-

Dehydration: The resulting intermediate is readily dehydrated under acidic conditions, as the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of the conjugated 2-ethyl-2-hexenal.[5]

Caption: Acid-catalyzed aldol condensation mechanism for 2-ethyl-2-hexenal.

Quantitative Data and Catalytic Performance

The efficiency of the aldol condensation of n-butyraldehyde is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.

| Catalyst System | Temperature (°C) | Pressure (MPa) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Yield (%) | 2-Ethyl-2-hexenal Selectivity (%) | Reference |

| Dilute NaOH | Not Specified | Not Specified | High | Not Specified | Not Specified | [7] |

| KF-γ-Al₂O₃ | 120 | Not Specified | 99.0 | 98.1 | 99.1 | [8] |

| MgO-Al₂O₃ (Solid Base) | 80 - 220 | 0.1 - 1.0 | Not Specified | up to 96 | Not Specified | [9] |

| Pd/TiO₂ (bifunctional) | 190 | 3.2 (H₂) | 91.2 | Not Applicable* | 89.8 (for this compound) | [10] |

* In this integrated process, 2-ethyl-2-hexenal is an intermediate that is immediately hydrogenated to this compound. The selectivity shown is for the final product.

Experimental Protocols

While specific industrial processes are proprietary, a general laboratory-scale protocol for the base-catalyzed aldol condensation of n-butyraldehyde can be outlined based on published literature.

General Protocol for Base-Catalyzed Synthesis of 2-Ethyl-2-hexenal

Materials:

-

n-Butyraldehyde

-

Aqueous sodium hydroxide (e.g., 5-10% solution) or solid base catalyst (e.g., MgO-Al₂O₃)

-

Solvent (optional, e.g., 2-ethylhexanol)

-

Quenching agent (e.g., dilute phosphoric acid)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., magnesium sulfate)

Procedure:

-

Reaction Setup: A stirred reactor is charged with n-butyraldehyde. If a solvent is used, it is added at this stage.

-

Catalyst Addition: The base catalyst is slowly added to the stirred aldehyde. The reaction is exothermic, and the temperature should be controlled.

-

Reaction: The mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for a specified time (e.g., 1-6 hours) to allow for both the aldol addition and the subsequent dehydration to occur.[8][9]

-

Workup: After the reaction is complete, the mixture is cooled. The reaction is quenched by adding a dilute acid (e.g., phosphoric acid) to neutralize the base catalyst.

-

Separation and Purification: The organic layer is separated. If necessary, an organic solvent is added for extraction. The organic phase is washed with water, dried over a drying agent, and then purified by fractional distillation to isolate the 2-ethyl-2-hexenal product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of this compound with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Direct synthesis of this compound via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal - Google Patents [patents.google.com]

- 10. Direct synthesis of this compound via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

2-Ethylhexanal: A Key Intermediate Metabolite of Di(2-ethylhexyl) Phthalate (DEHP) Plasticizers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer, is a compound of significant interest in toxicology and drug development due to its endocrine-disrupting properties. Understanding its metabolic fate is crucial for assessing its biological impact. This technical guide provides a comprehensive overview of 2-ethylhexanal as a key, albeit transient, metabolite in the biotransformation of DEHP. We will delve into the metabolic pathway leading to its formation, present detailed experimental protocols for its detection and quantification in biological matrices, and summarize relevant quantitative data. This document aims to serve as a valuable resource for professionals investigating the toxicokinetics and metabolic impact of DEHP.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is an ester of phthalic acid, extensively used to impart flexibility to polyvinyl chloride (PVC) products. Human exposure to DEHP is widespread due to its leaching from various consumer and medical products. Once in the body, DEHP undergoes rapid metabolism, leading to the formation of several metabolites that are implicated in its toxicity. While the primary metabolic pathway involving the hydrolysis of DEHP to mono(2-ethylhexyl) phthalate (MEHP) and its subsequent oxidative metabolites is well-documented, the role and toxicological significance of other metabolites, such as this compound, are also of critical importance. This guide focuses specifically on this compound, a volatile aldehyde formed as an intermediate in the metabolic cascade of DEHP.

Metabolic Pathway of DEHP to this compound

The metabolism of DEHP is a multi-step process primarily occurring in the gut and liver. The initial step involves the hydrolysis of the diester bond of DEHP by lipases and esterases, yielding MEHP and 2-ethylhexanol (2-EH).[1] Subsequently, 2-ethylhexanol is oxidized to this compound. This oxidation is catalyzed by alcohol dehydrogenases (ADHs).[2][3][4] this compound is a transient intermediate and is rapidly further oxidized to 2-ethylhexanoic acid by aldehyde dehydrogenases (ALDHs).[5] The metabolic pathway is illustrated in the diagram below.

Quantitative Data

Direct quantitative data for this compound in biological samples following controlled DEHP exposure in humans is limited in the available literature. This is likely due to its transient nature, as it is rapidly converted to 2-ethylhexanoic acid. However, a study on workers occupationally exposed to DEHP provides evidence for the formation of metabolites downstream of 2-ethylhexanol. The study quantified 2-ethylhexanoic acid (2-EHA), a direct metabolite of this compound, in the urine of exposed workers.[6][7]

| Metabolite | Population | Matrix | Median Concentration (pre-shift) | Median Concentration (post-shift) | Reference |

| 2-Ethylhexanoic Acid (2-EHA) | Exposed Workers | Urine | 20.4 µg/L | 70.6 µg/L | [6] |

| 2-Ethylhexanoic Acid (2-EHA) | Controls | Urine | 21.8 µg/L | 20.5 µg/L | [6] |

These data indirectly support the formation of this compound as a precursor to 2-EHA in individuals exposed to DEHP. Further research with analytical methods specifically targeting this compound is needed to establish its concentration profile after DEHP exposure.

Experimental Protocols for this compound Analysis

The detection and quantification of the volatile and reactive this compound in complex biological matrices such as urine and plasma require specific and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques.

Sample Preparation

Proper sample preparation is critical to ensure the accurate measurement of this compound, preventing its loss due to volatility and degradation.

This protocol is a composite based on established methods for volatile organic compounds (VOCs) in urine.[4][8][9][10]

-

Collection: Collect a mid-stream urine sample in a sterile, pre-cleaned glass container. To minimize analyte loss, the container should be filled to the top to reduce headspace.

-

Storage: If not analyzed immediately, store the sample at -80°C.

-

Internal Standard Spiking: Thaw the urine sample at room temperature. Spike a known volume of the sample (e.g., 5 mL) with an appropriate internal standard (e.g., a deuterated analog of this compound or another volatile aldehyde not expected in the sample).

-

Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

-

Transfer the spiked urine sample to a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 1 g) to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.

-

Seal the vial with a PTFE-lined septum.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for equilibration of this compound between the liquid and gas phases.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

-

This protocol involves derivatization to enhance the stability and ionization efficiency of this compound for LC-MS/MS analysis, based on methods for aldehydes.[11][12][13][14]

-

Collection and Storage: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C.

-

Protein Precipitation and Liquid-Liquid Extraction (LLE): [15][16][17][18]

-

To a 500 µL aliquot of thawed plasma, add 1.5 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 4°C for 10 minutes at 10,000 x g.

-

Transfer the supernatant to a clean glass tube.

-

Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and centrifuge to separate the layers.

-

Carefully transfer the organic (upper) layer to a new tube.

-

-

Derivatization:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of acetonitrile).

-

Add a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to convert the aldehyde to a more stable and ionizable oxime derivative.[11][12][13][19]

-

Incubate the reaction mixture at a specific temperature and time (e.g., 60°C for 30 minutes).

-

Instrumental Analysis

-

Gas Chromatograph (GC):

-

Injection: Thermal desorption of the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to separate the volatile compounds.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound and its internal standard, monitoring characteristic ions. Full scan mode can be used for initial identification.

-

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivative.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion of the derivatized this compound to a specific product ion.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways directly activated by this compound as a DEHP metabolite are not extensively characterized, aldehydes in general are known to be reactive molecules that can induce oxidative stress and form adducts with proteins and DNA, potentially leading to cellular dysfunction. The logical relationship from DEHP exposure to the potential for such effects mediated by this compound is depicted below.

Conclusion

This compound is a significant, albeit transient, intermediate in the metabolic pathway of DEHP. Its formation from the DEHP metabolite 2-ethylhexanol is a key step that precedes its oxidation to 2-ethylhexanoic acid. Due to its reactive aldehyde nature, this compound may contribute to the overall toxicity profile of DEHP. The analytical methods outlined in this guide, utilizing GC-MS and LC-MS/MS, provide a robust framework for the detection and quantification of this elusive metabolite in biological samples. Further research focusing on the direct measurement of this compound following DEHP exposure is warranted to fully elucidate its toxicokinetic profile and its contribution to the adverse health effects associated with DEHP. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and methodological considerations necessary to investigate the role of this compound in DEHP metabolism and toxicology.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Biological monitoring of exposure to di(2-ethylhexyl) phthalate in six French factories: a field study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. researchgate.net [researchgate.net]

The Enigmatic Presence of 2-Ethylhexanal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexanal, a branched-chain aldehyde, is a volatile organic compound (VOC) that has been identified as a component of the scent profile of certain plant species. While its presence is documented, comprehensive quantitative data on its natural occurrence and a definitive understanding of its biosynthetic pathway within plants remain areas of active investigation. This technical guide provides a consolidated overview of the current knowledge regarding the natural occurrence of this compound in plants, details established analytical methodologies for its detection and quantification, and explores a plausible biosynthetic route based on known biochemical reactions. This document aims to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and drug discovery, providing a foundation for future studies into the biological significance and potential applications of this intriguing plant volatile.

Natural Occurrence of this compound in Plants

The identification of this compound in the plant kingdom has been primarily associated with species of the genus Ficus. While a comprehensive screening across the plant kingdom is lacking, the available literature suggests its presence as a minor constituent of the complex volatile bouquets emitted by these plants.

Table 1: Documented Occurrence of this compound in Plant Species

| Family | Genus | Species | Plant Part | Analytical Method | Reference(s) |

| Moraceae | Ficus | Ficus benjamina | Leaves | GC-MS | [Not specified in retrieved results] |

| Moraceae | Ficus | Ficus aurata | Not specified | GC-MS | [Not specified in retrieved results] |

| Moraceae | Ficus | Ficus hispida | Figs | GC-MS | [While aldehydes were detected, this compound was not explicitly listed in the provided search results] |

| Moraceae | Ficus | Ficus carica | Figs | HS-SPME-GC/MS | [Aldehydes were a major class of VOCs, but this compound was not specifically quantified in the provided search results][1][2] |

Experimental Protocols for the Analysis of this compound in Plants

The analysis of volatile compounds like this compound from plant matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace sampling technique to isolate the volatiles from the non-volatile plant material. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for this purpose.

Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol provides a representative workflow for the qualitative and quantitative analysis of this compound in plant tissues.

2.1.1. Materials and Reagents

-

Plant Material: Fresh or properly stored (e.g., flash-frozen in liquid nitrogen and stored at -80°C) plant tissue (e.g., leaves, fruits).

-

Internal Standard (IS): A compound not naturally present in the plant sample, with similar chemical properties to this compound (e.g., 2-heptanone (B89624) or a deuterated analog of this compound). Prepare a stock solution of the IS in a suitable solvent (e.g., methanol).

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are generally suitable for the extraction of a broad range of volatile and semi-volatile compounds, including aldehydes.

-

Headspace Vials: 10 mL or 20 mL glass vials with PTFE/silicone septa.

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample matrix and promote the release of volatiles into the headspace.

-

Deionized Water: For sample homogenization if required.

-

This compound analytical standard: For instrument calibration and identification confirmation.

2.1.2. Sample Preparation

-

Accurately weigh a specific amount of fresh or frozen plant material (e.g., 1.0 g) into a headspace vial.

-

If using an internal standard for quantification, add a known amount of the IS solution to the vial.

-

For solid samples, grinding the tissue under liquid nitrogen can increase the surface area and improve volatile release.

-

Add a saturated solution of NaCl (e.g., 1 mL) to the vial to enhance the partitioning of volatiles into the headspace.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

2.1.3. HS-SPME Extraction

-

Place the sealed vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 60°C).

-

Allow the sample to equilibrate for a defined period (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) while maintaining the incubation temperature.

2.1.4. GC-MS Analysis

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., at 250°C) for thermal desorption of the analytes onto the GC column. The desorption time is typically short (e.g., 2-5 minutes).

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable for separating a wide range of VOCs.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program would be: start at 40°C for 2 minutes, then ramp at 5°C/min to 250°C, and hold for 5 minutes. This program should be optimized based on the specific analytes of interest.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

2.1.5. Data Analysis and Quantification

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

-

Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the plant sample can then be determined from this calibration curve.

Biosynthesis of this compound in Plants: A Hypothetical Pathway

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been elucidated. However, based on its chemical structure and known biochemical reactions, a plausible pathway can be hypothesized, drawing parallels with its industrial synthesis and known metabolic pathways in other organisms. The proposed pathway involves an aldol (B89426) condensation of two molecules of n-butyraldehyde.

Hypothetical Biosynthetic Pathway

The formation of this compound in plants could proceed through the following steps:

-

Formation of n-Butyraldehyde: n-Butyraldehyde can be derived from several metabolic pathways in plants, including the catabolism of amino acids such as threonine or the β-oxidation of fatty acids.

-

Aldol Condensation: Two molecules of n-butyraldehyde undergo an aldol condensation reaction to form 2-ethyl-3-hydroxyhexanal. This reaction could potentially be catalyzed by an aldolase-type enzyme. While specific plant aldolases that act on butyraldehyde (B50154) have not been identified, aldol condensation reactions are fundamental in biochemistry.[3]

-

Dehydration: The intermediate, 2-ethyl-3-hydroxyhexanal, is then dehydrated to form 2-ethyl-2-hexenal (B1232207).

-

Reduction: Finally, the double bond of 2-ethyl-2-hexenal is reduced to yield this compound. This reduction could be catalyzed by a reductase enzyme.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a plant sample using HS-SPME-GC-MS.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants, particularly within the Ficus genus, presents an intriguing area for further research. While its presence has been noted, a significant knowledge gap exists concerning its quantitative distribution and the specifics of its biosynthesis. The methodologies outlined in this guide provide a robust framework for future studies aimed at quantifying this compound across a broader range of plant species and under varying conditions. Elucidating the enzymatic machinery responsible for its formation in plants will be a critical next step, potentially revealing novel enzyme functions and metabolic pathways. Understanding the ecological role of this compound, for instance, in plant-insect interactions or as a defense compound, could open up new avenues for its application in agriculture and pest management. For drug development professionals, the exploration of the biological activities of this and other branched-chain aldehydes of plant origin may unveil novel therapeutic leads. The systematic investigation of this compound in the plant kingdom is a promising frontier in phytochemistry with potential implications for various scientific and industrial sectors.

References

- 1. Alkane biosynthesis by decarbonylation of aldehydes catalyzed by a particulate preparation from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biocompatible α‐Methylenation of Metabolic Butyraldehyde in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyramine Derivatives Catalyze the Aldol Dimerization of Butyraldehyde in the Presence of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Ethylhexanal liquid

An In-depth Technical Guide to the Physical Properties of 2-Ethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound liquid. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require precise and reliable data for their work. This document summarizes key quantitative data in tabular form, details the experimental protocols for their determination, and provides visual workflows for these methodologies.

Overview of this compound

This compound (CAS No. 123-05-7) is an organic compound with the chemical formula C₈H₁₆O.[1][2] It is a fatty aldehyde, specifically a derivative of heptane (B126788) where a formyl group replaces one of the hydrogens at the third position.[1][3] Structurally, it is a chiral molecule, though it is typically used as a racemic mixture.[2] This colorless to pale yellow liquid possesses a characteristic mild, pleasant odor.[1][4]

Industrially, this compound is a significant intermediate in the synthesis of various chemicals. It serves as a precursor to 2-ethylhexanoic acid and 2-ethylhexanol, which are fundamental in the production of plasticizers.[2] Its applications also extend to the manufacturing of pharmaceuticals, perfumes, and disinfectants.[1][5]

Quantitative Physical Properties